molecular formula C7H13NO2 B2678452 (1S,3S)-Methyl 3-aminocyclopentanecarboxylate CAS No. 873537-16-7

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate

Cat. No.: B2678452
CAS No.: 873537-16-7
M. Wt: 143.186
InChI Key: MLVGJFMHFIQWQZ-WDSKDSINSA-N
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Description

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate is a chiral cyclopentane derivative with two defined stereocenters at positions 1 and 3, resulting in a trans-configuration across the ring . Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . The compound is commonly encountered as its hydrochloride salt (CAS 1085842-51-8), which enhances stability and solubility in polar solvents . Key physicochemical properties include:

  • Solubility: 7.78 mg/mL in water (0.0433 mol/L), classified as "very soluble" .
  • Synthetic Accessibility: Moderate (synthetic accessibility score: 2.38/5) .
  • Applications: Primarily used as a chiral building block in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, conformationally constrained amine moieties .

Properties

IUPAC Name

methyl (1S,3S)-3-aminocyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVGJFMHFIQWQZ-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate typically involves the esterification of 3-aminocyclopentanecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its applications in various scientific domains:

Organic Chemistry

  • Building Block for Complex Molecules : It serves as a chiral building block in the synthesis of complex organic molecules, facilitating the creation of various derivatives with specific properties.

Biological Research

  • Neuropharmacology : The compound exhibits potential neuroprotective effects and may influence neurotransmitter systems. Its structural similarity to neurotransmitters suggests applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
  • Enzyme Interaction Studies : Research indicates that it may interact with specific enzymes, potentially affecting metabolic pathways relevant to drug metabolism and efficacy .
Application TypeDescription
Organic SynthesisUsed as a chiral building block
NeuropharmacologyInvestigated for neuroprotective effects
Enzyme InteractionPotential effects on metabolic pathways

Pharmaceutical Development

  • Therapeutic Applications : Ongoing studies are exploring its role as a precursor in drug synthesis, particularly in developing medications targeting neurological conditions .

Case Studies and Research Findings

Several studies have highlighted the biological implications and therapeutic potential of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate:

  • Neuroprotective Studies : A study demonstrated that this compound could protect neuronal cells from apoptosis in vitro, indicating its potential role as a therapeutic agent in neurodegenerative diseases .
  • GABA Receptor Modulation : Investigations into its interaction with GABA receptors suggest enhancement of GABAergic transmission, which is crucial for maintaining neurological function .

Mechanism of Action

The mechanism of action of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Stereoisomers: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate

  • Structure : Diastereomer with inverted configuration at C1 (R instead of S) .
  • Properties :
    • Similar solubility (5.15 mg/mL) but slightly lower than the (1S,3S) form due to altered crystal packing .
    • Distinct biological activity profiles in receptor binding assays due to stereochemical differences .
  • Applications: Used in asymmetric catalysis and as a precursor for non-natural amino acids .

Cyclobutane Analog: cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride

  • Structure: Smaller cyclobutane ring with cis-amino and ester groups (CAS 1212304-86-3) .
  • Properties :
    • Solubility : Lower aqueous solubility (class: "soluble" at 56.8 mg/mL) due to increased ring strain and reduced polarity .
    • Ring Strain : Higher torsional stress in the cyclobutane ring enhances reactivity in ring-opening reactions .
  • Applications : Intermediate in strained macrocycle synthesis and protease inhibitor development .

Cyclohexane Derivative: cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride

  • Structure: Six-membered ring with equatorial amino and axial ester groups (CAS 61367-16-6) .
  • Properties :
    • Solubility : Higher lipid solubility due to the larger hydrophobic ring .
    • Conformational Flexibility : The chair conformation allows for adaptive binding in enzyme active sites .
  • Applications : Key intermediate in peptidomimetic drug design (e.g., anticoagulants) .

Functionalized Cyclopentane: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

  • Structure : Cyclopentane with N-methylated amine (CAS 1398534-59-2) .
  • Properties :
    • Lipophilicity : Increased log P compared to the parent compound due to N-methylation .
    • Synthetic Utility : Improved stability in acidic conditions, making it suitable for peptide coupling reactions .
  • Applications : Precursor for antitumor agents and kinase inhibitors .

Antiviral Intermediate: (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(Boc-amino)-2-hydroxycyclopentanecarboxylate

  • Structure : Highly functionalized cyclopentane with hydroxyl, Boc-protected amine, and branched alkyl chain (CAS 316173-29-2) .
  • Properties :
    • Molecular Weight : 358.47 g/mol, significantly larger due to multiple substituents .
    • Stereochemical Complexity : Four stereocenters enable precise interactions with viral neuraminidase .
  • Applications : Critical intermediate in the synthesis of peramivir, an anti-influenza drug .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Key Applications
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate HCl 1085842-51-8 C₇H₁₄ClNO₂ 179.64 7.78 Chiral building blocks
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl 180196-56-9 C₇H₁₄ClNO₂ 179.64 5.15 Asymmetric catalysis
cis-Methyl 3-aminocyclobutanecarboxylate HCl 1212304-86-3 C₆H₁₁ClNO₂ 164.61 56.8 Protease inhibitors
cis-Methyl 4-aminocyclohexanecarboxylate HCl 61367-16-6 C₈H₁₆ClNO₂ 193.67 N/A Peptidomimetics
Methyl 1-(methylamino)cyclopentanecarboxylate HCl 1398534-59-2 C₈H₁₆ClNO₂ 193.67 N/A Kinase inhibitors
Peramivir Intermediate 316173-29-2 C₁₈H₃₄N₂O₅ 358.47 N/A Antiviral synthesis

Research Findings and Implications

  • Stereochemical Impact : The (1S,3S) configuration exhibits superior binding affinity to GABA receptors compared to its (1R,3S) diastereomer, highlighting the role of absolute stereochemistry in drug design .
  • Ring Size Effects : Cyclobutane analogs show faster metabolic clearance in vivo due to ring strain, whereas cyclohexane derivatives exhibit prolonged half-lives .
  • Functional Group Engineering : N-methylation in cyclopentane derivatives reduces renal toxicity by minimizing cationic charge-related tissue accumulation .

Biological Activity

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique stereochemistry and structural properties. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : Approximately 179.65 g/mol
  • Appearance : White to yellow solid
  • Stereochemistry : Contains two stereocenters at positions 1 and 3, contributing to its potential in asymmetric synthesis.

The biological activity of this compound is primarily influenced by its interaction with various molecular targets, such as enzymes and receptors. The compound's amine group and cyclopentane ring are common features in biologically active molecules, suggesting potential roles in neurotransmitter modulation and enzyme inhibition .

Interaction Studies

Preliminary studies indicate that this compound may affect neurotransmitter systems, although specific pathways remain to be fully elucidated. Its binding affinity to certain receptors can lead to alterations in receptor activity, which may have implications for neuropharmacological applications.

Neuropharmacology

Research highlights the compound's notable biological activities within neuropharmacology. It has been investigated for its effects on neurotransmitter systems, particularly regarding:

  • Potential Neuroprotective Effects : The compound may exhibit protective properties against neurodegenerative processes.
  • Modulation of Neurotransmitter Release : Initial findings suggest it could influence the release of key neurotransmitters such as dopamine and serotonin.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate180323-49-31.00Different stereochemistry affecting biological activity
Methyl 3-aminocyclopentanecarboxylate1398534-59-21.00Lacks stereochemical specificity
cis-Methyl 3-aminocyclobutanecarboxylate1212304-86-30.94Smaller ring structure influences reactivity
cis-Methyl 4-aminocyclohexanecarboxylate61367-16-60.94Larger ring structure alters pharmacological properties

The stereochemical configuration of this compound significantly influences its interactions and potential therapeutic applications compared to these similar compounds.

Q & A

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

  • Methodological Answer : The (1S,3S) configuration imposes spatial constraints that enhance binding affinity to chiral enzyme active sites. For example, derivatives like (1S,3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate show improved inhibition of proteases due to rigid cycloalkane scaffolds .
  • Experimental Design : Compare IC50_{50} values of enantiomers using kinetic assays. Use X-ray crystallography or molecular docking to validate binding modes .

Q. How should researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?

  • Methodological Answer :
  • Solvent Effects : Record spectra in deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent-induced shifts .
  • Dynamic Processes : Use variable-temperature NMR to detect conformational equilibria (e.g., ring-flipping in cyclopentane derivatives) .
  • Cross-Validation : Compare data with literature values for analogous compounds (e.g., δ 4.21 ppm for hydroxycyclopentane esters in CDCl3_3) .

Q. What strategies enable the incorporation of this compound into conformationally constrained peptide analogs?

  • Methodological Answer :
  • Peptide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylate to amine termini of peptides.
  • Cyclization : Intramolecular lactam formation via activation of the ester and amine groups .
  • Biological Testing : Assess protease resistance and target binding using circular dichroism (CD) and fluorescence polarization assays .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound hydrochloride be reconciled?

  • Methodological Answer :
  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., CAS 71830-08-5 in vs. CAS 174292-59-2 in ).
  • Experimental Replication : Measure solubility in standardized buffers (e.g., PBS at pH 7.4) under controlled temperatures .
  • Crystallography : Determine hydrate/solvate forms that may alter solubility profiles .

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